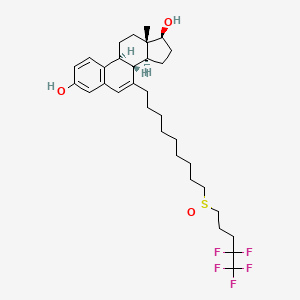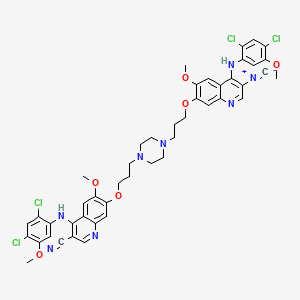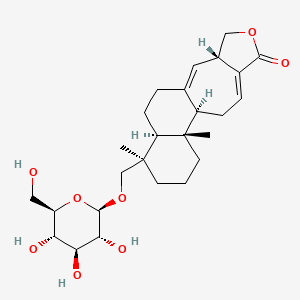
4,4-difluoro-2-(piperidin-4-yl)octahydro-1H-isoindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluoro-2-(piperidin-4-yl)octahydro-1H-isoindole is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring and a difluorinated cyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluoro-2-(piperidin-4-yl)octahydro-1H-isoindole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Difluorinated Group: The difluorinated cyclohexyl group can be introduced via nucleophilic substitution reactions using fluorinating agents.
Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the octahydro-1H-isoindole core.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Difluoro-2-(piperidin-4-yl)octahydro-1H-isoindole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable leaving group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 4,4-difluoro-2-(piperidin-4-yl)octahydro-1H-isoindole involves its interaction with specific molecular targets. For example, as a PARP-1 inhibitor, it binds to the catalytic domain of the enzyme, preventing its activity and thereby interfering with DNA repair processes in cancer cells . This selective inhibition can lead to increased sensitivity of cancer cells to chemotherapy and radiation therapy.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Difluorocyclohexylpiperidin-4-yl-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide: Another compound with a similar core structure but different functional groups.
Uniqueness
4,4-Difluoro-2-(piperidin-4-yl)octahydro-1H-isoindole is unique due to its specific combination of a difluorinated cyclohexyl group and a piperidine ring, which imparts distinct chemical and biological properties. Its selective inhibition of PARP-1, without affecting other isoforms like PARP-2, highlights its potential as a targeted therapeutic agent .
Propiedades
Fórmula molecular |
C13H22F2N2 |
|---|---|
Peso molecular |
244.32 g/mol |
Nombre IUPAC |
7,7-difluoro-2-piperidin-4-yl-3,3a,4,5,6,7a-hexahydro-1H-isoindole |
InChI |
InChI=1S/C13H22F2N2/c14-13(15)5-1-2-10-8-17(9-12(10)13)11-3-6-16-7-4-11/h10-12,16H,1-9H2 |
Clave InChI |
SMLZHNROBGCDGV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CN(CC2C(C1)(F)F)C3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


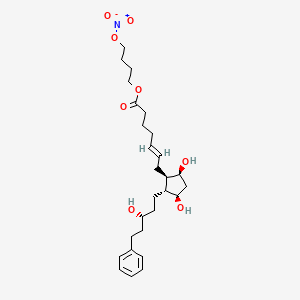
![(4R)-4-(3-Iodophenyl)-1-[(3-methyl-4-pyridinyl)methyl]-2-pyrrolidinone](/img/structure/B13427734.png)
![1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B13427745.png)
![(Z)-N'-hydroxy-2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetimidamide](/img/structure/B13427747.png)
![[1-(Cyclopropylmethyl)cyclopropyl]methanol](/img/structure/B13427748.png)
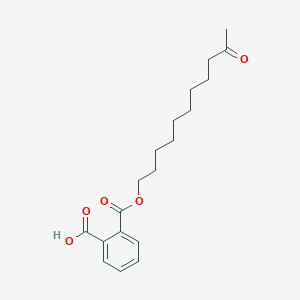
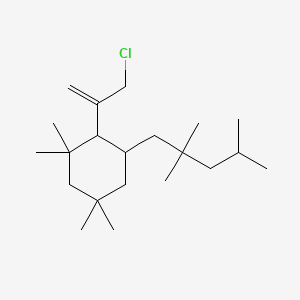
![(Z)-N'-hydroxy-2-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetimidamide](/img/structure/B13427759.png)

![(Z)-N'-hydroxy-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)acetimidamide](/img/structure/B13427765.png)
![5-[(Azetidin-3-yloxy)methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B13427767.png)
